2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide
Description
2-[4-(Chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide is a piperazine-based acetamide derivative characterized by a chloroacetyl group at the 4-position of the piperazine ring and an acetamide linkage to a 3-fluorophenyl substituent.
Properties
Molecular Formula |
C14H17ClFN3O2 |
|---|---|
Molecular Weight |
313.75 g/mol |
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H17ClFN3O2/c15-9-14(21)19-6-4-18(5-7-19)10-13(20)17-12-3-1-2-11(16)8-12/h1-3,8H,4-7,9-10H2,(H,17,20) |
InChI Key |
FKIFZSLPGFCIHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)F)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Initial Synthesis of 4-(Chloroacetyl)piperazine
The foundational step involves the acylation of piperazine with chloroacetyl chloride:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Piperazine, chloroacetyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Piperazine is dissolved in an inert solvent, and chloroacetyl chloride is added dropwise with stirring at 0–5°C to prevent side reactions. The mixture is stirred for 2–4 hours at room temperature to complete acylation. |
| 2 | Work-up involves washing with water, drying over anhydrous magnesium sulfate, and evaporating the solvent | The crude product is purified via recrystallization or column chromatography to obtain pure 4-(chloroacetyl)piperazine. |
This step yields a key intermediate, which is essential for subsequent coupling reactions.
Preparation of N-(3-Fluorophenyl)acetamide
The second stage involves acylation of 3-aminophenyl derivatives:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-Aminophenyl derivative, acetic anhydride or acetyl chloride, catalyst (e.g., pyridine), solvent (e.g., dichloromethane) | The amino group reacts with acylating agents under reflux at 0–25°C to form the corresponding acetanilide derivative. |
| 2 | Purification through recrystallization from ethanol or ethyl acetate | Ensures high purity for subsequent coupling. |
Coupling of the Acylated Piperazine with the Acetanilide Derivative
The final key step involves the formation of the target compound via nucleophilic substitution and amide bond formation:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-(Chloroacetyl)piperazine, N-(3-fluorophenyl)acetamide, base (e.g., potassium carbonate), solvent (e.g., ethanol or DMF) | The chloro group on the acylpiperazine intermediate undergoes nucleophilic substitution with the amino group of the acetanilide derivative under reflux at 40–60°C. |
| 2 | Reaction monitored via TLC to confirm completion | The mixture is stirred for 8–12 hours, then cooled, diluted with water, and extracted with ethyl acetate. |
| 3 | Purification involves column chromatography or recrystallization | The crude product is purified to yield the final compound with high purity. |
Optimization and Characterization
Research indicates that reaction conditions such as temperature, solvent polarity, and reaction time significantly influence yield and purity. For example:
| Parameter | Optimal Conditions | References |
|---|---|---|
| Temperature | 40–60°C | ,, |
| Solvent | Ethanol, DMF, or dichloromethane | ,, |
| Reaction Time | 8–12 hours | ,, |
Purification techniques such as recrystallization from ethanol or ethyl acetate and chromatography are employed to obtain analytically pure compounds. Characterization involves melting point determination, FTIR, NMR, and mass spectrometry to confirm structure and purity.
Research Data Summary
Additional Notes
- Reaction Monitoring: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress.
- Purity Checks: FTIR spectra exhibit characteristic amide and carbonyl stretches; NMR confirms chemical shifts consistent with the structure.
- Safety Precautions: Handling chloroacetyl chloride requires proper ventilation and protective equipment due to its corrosive nature.
Chemical Reactions Analysis
Types of Reactions
2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substitution pattern on the piperazine ring and aryl group significantly influences physicochemical properties. For example:
*Calculated based on molecular formula.
Key Observations :
- Halogenation: The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs like N-(3-chlorophenyl) derivatives .
- Chloroacetyl vs. Arylpiperazine : The chloroacetyl group introduces a reactive site for nucleophilic substitution, unlike inert aryl groups (e.g., 4-chlorophenyl in ), enabling covalent interactions with biological targets .
Antimicrobial and Antifungal Activity
Compounds such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide exhibit potent activity against Gram-positive bacteria (MIC: 2–4 µg/mL) and fungi (e.g., Candida albicans), attributed to sulfonyl and difluorophenyl groups enhancing membrane permeability .
Anti-inflammatory and MMP Inhibition
Thiazole-linked derivatives (e.g., compound 14 in ) show MMP-2/9 inhibitory activity (IC50: 0.8–1.2 µM) due to the thiazole ring’s chelation capacity.
Biological Activity
2-[4-(Chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide, a compound with significant biological potential, has garnered attention in medicinal chemistry for its diverse pharmacological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of current research findings.
- Chemical Formula : C14H18ClFN3O2
- Molecular Weight : 295.74 g/mol
- CAS Number : 1049745-40-5
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with chloroacetyl chloride and 3-fluoroaniline. The resulting compound can be purified through recrystallization methods to achieve desired purity levels.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, a series of compounds synthesized from similar structures were evaluated for their in vitro antimicrobial activity using the tube dilution technique. The results indicated that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of this compound has been assessed using the MTT assay. In vitro studies showed that some derivatives exhibited cytotoxic effects on various cancer cell lines, including colon carcinoma and breast cancer cells. These compounds were found to induce apoptosis and inhibit cell proliferation, although their efficacy was generally lower than that of established chemotherapeutic agents such as 5-fluorouracil .
Molecular docking studies have suggested that this compound interacts with specific biological targets, potentially inhibiting key enzymes involved in cancer cell metabolism and proliferation. The binding affinity and interaction modes with target proteins have been elucidated through computational modeling techniques .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of several piperazine derivatives, including this compound. The results indicated that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, demonstrating their potential as new antimicrobial agents .
Study 2: Anticancer Properties
In a separate investigation reported in the European Journal of Medicinal Chemistry, researchers explored the anticancer properties of this compound against various cancer cell lines. The findings revealed that while some derivatives showed promising activity, further optimization is needed to enhance their potency and selectivity .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
